molecular formula C15H8F6O B159179 3,3'-Bis(trifluoromethyl)benzophenone CAS No. 1868-00-4

3,3'-Bis(trifluoromethyl)benzophenone

Cat. No. B159179
CAS RN: 1868-00-4
M. Wt: 318.21 g/mol
InChI Key: POOXOHISLGOAEF-UHFFFAOYSA-N
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Description

3,3’-Bis(trifluoromethyl)benzophenone is a chemical compound with the molecular formula C15H8F6O . It is used as a reactive dye intermediate .


Molecular Structure Analysis

The molecular weight of 3,3’-Bis(trifluoromethyl)benzophenone is 318.22 . The exact structure is not provided in the search results.


Chemical Reactions Analysis

Benzophenone imine and its derivatives, which could potentially include 3,3’-Bis(trifluoromethyl)benzophenone, are useful ammonia equivalents for synthesizing primary amines . They readily achieve the selective formation of primary amines and obtain easily deprotectable imines as the product .


Physical And Chemical Properties Analysis

3,3’-Bis(trifluoromethyl)benzophenone is a solid at 20°C . It has a melting point of 98.0 to 102.0°C . It appears as a white to light yellow powder or crystal .

Scientific Research Applications

Spectroscopic Analysis and Biological Activity

3,3'-Bis(trifluoromethyl)benzophenone (TFMBP) has been extensively analyzed through FT-IR, FT-Raman, and DFT studies. It exhibits specific intramolecular interactions and thermodynamic properties, essential for understanding its stabilization and behavior in various environments. The study also extends to UV-VIS spectral analyses, crucial for understanding electronic transitions in different phases and solvents. This comprehensive analysis provides valuable insights into its potential biological activity when compared with other halogen-substituted benzophenones (Mahalakshmi & Balachandran, 2014).

Catalytic Properties

In a study focusing on the catalytic properties, TFMBP was used in the selective addition of olefins to aromatic ketones. This process, catalyzed by Rh(I) olefin complexes, highlights its potential utility in organic synthesis and the pharmaceutical industry (Lenges & Brookhart, 1999).

Polyimide Synthesis

TFMBP plays a critical role in the synthesis of thermally stable polyimides, particularly from asymmetric trifluoromethylated aromatic diamines. These polyimides exhibit excellent thermal stability and electrical properties, making them valuable in aerospace, electronics, and coating applications (Bu et al., 2011).

Delayed Fluorescence Emitters

Research on TFMBP derivatives has led to the development of blue thermally activated delayed fluorescent (TADF) emitters. These materials are significant for their high efficiency in OLEDs, representing a breakthrough in display and lighting technology (Kim et al., 2016).

Photocatalysis

TFMBP derivatives have been utilized in visible light photoredox catalysis for the trifluoromethylation of olefins and aromatic compounds. This application demonstrates its potential in facilitating chemical transformations under milder and more environmentally friendly conditions (Lefebvre et al., 2016).

Synthesis of Antimicrobial Agents

TFMBP has been involved in the synthesis of novel antimicrobial agents, particularly in the formation of pyrazolines and cyanopyridines. This highlights its potential in medicinal chemistry for developing new therapeutics (Bhatt et al., 2001).

Safety And Hazards

3,3’-Bis(trifluoromethyl)benzophenone may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and taking off contaminated clothing and washing before reuse .

properties

IUPAC Name

bis[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6O/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOXOHISLGOAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344826
Record name 3,3'-Bis(trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Bis(trifluoromethyl)benzophenone

CAS RN

1868-00-4
Record name 3,3'-Bis(trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Bis(trifluoromethyl)benzophenone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of n-butyl lithium in hexane (1.6M; 100 mL) at -78° C. under argon, was added dropwise a solution of 3-bromobenzotrifluoride (36 g) in dry ether (75 mL) over 15 minutes. After the addition was complete, the solution was stirred at -78° C. for 45 minutes, then a solution of alpha,alpha,alpha-trifluoro-m-toluonitrile (25.7 g) in dry ether was added over 20 minutes. The deep red mixture was allowed to react at -78° C. for 30 minutes, then immediately after the cooling bath was removed 6N hydrochloric acid (100 mL) was added in a rapid stream. The reaction mixture decolorized and a dense precipitate formed as the reaction temperature rose rapidly to 0°-5° C. Water (200 mL) and ether (200 mL) were added, and the reaction was warmed to 35° C. and was stirred at that temperature until the precipitate dissolved (2 hours). After the reaction was cooled, the layers were separated and the aqueous phase was washed with ether (200 mL). The organic extracts were washed in turn with saturated sodium bicarbonate, then were combined, dried (MgSO4) and evaporated. The solid residue was dissolved in hot hexane (200 mL) and the mixture was left at 0°-5° C. overnight. The resulting colorless crystalline material was filtered, washed with hexane and dried to give 43.9 g of 3,3'-bis(trifluoromethyl)benzophenone mp 98.5°-99.5° C.
Quantity
0 (± 1) mol
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reactant
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36 g
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100 mL
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75 mL
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25.7 g
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200 mL
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
G Mahalakshmi, V Balachandran - … Acta Part A: Molecular and Biomolecular …, 2014 - Elsevier
The FT-IR and FT-Raman spectra of 3,3′-bis (trifluoromethyl) benzophenone (TFMBP) were recorded and analyzed. Natural bond orbital analysis on TFMBP, 3,3′-bis (trichloromethyl…
Number of citations: 17 www.sciencedirect.com
CP Lenges, M Brookhart - Journal of the American Chemical …, 1999 - ACS Publications
The rhodium bis-olefin complex [C 5 Me 5 Rh(C 2 H 3 SiMe 3 ) 2 ], 1, has been shown to be a catalyst for the selective addition of olefins to the ortho position of aromatic ketones. The …
Number of citations: 238 pubs.acs.org
T Sakurai, K Utsumi, A Ohkita, M Nakamura… - Bulletin of the Chemical …, 1992 - journal.csj.jp
Quantum-yield and thermodynamic analyses of the triplet-sensitized photolysis of the title hydroxylamine (NT, 1) with 4,4′-bis(dimethylamino)benzophenone (BAB), 4-…
Number of citations: 10 www.journal.csj.jp
O Daugulis, M Brookhart - Organometallics, 2004 - ACS Publications
The cleavage of C−C bonds of diaryl ketones and aryl alkyl ketones mediated by bulky (1,2,4-triisopropyl-3,5-dimethylcyclopentadienyl)rhodium bis(ethylene) (1) and (1,2,4-tri-tert-…
Number of citations: 82 pubs.acs.org
JH Clark, JE Denness - Polymer, 1994 - Elsevier
Novel copolymers of poly(ether ether ketone) containing ring trifluoromethyl groups have been synthesized by starting with trifluorobenzophenone monomers. Unlike poly(ether sulfone) …
Number of citations: 11 www.sciencedirect.com
EC Lathioor, WJ Leigh - Photochemistry and photobiology, 2006 - Wiley Online Library
Absolute rate constants for hydrogen abstraction from 4‐methylphenol (para‐cresol) by the lowest triplet states of 24 aromatic ketones have been determined in acetonitrile solution at 23…
Number of citations: 86 onlinelibrary.wiley.com
T Sakurai, M Nakamura, T Hakii, H Inoue - Bulletin of the Chemical …, 1992 - journal.csj.jp
The title hydroxylamine (SO 2 NT) undergoes triplet-sensitized photolysis in the presence of benzophenone (BP) or its derivative to give rearrangement and fragmentation products. …
Number of citations: 9 www.journal.csj.jp
BC Ahvazi, C Crestini… - Journal of agricultural and …, 1999 - ACS Publications
A novel method that permits the quantitative detection and classification of various carbonyl groups in lignins has been developed. The proposed method was optimized with the …
Number of citations: 49 pubs.acs.org
A Dermenci, JW Coe, G Dong - Organic Chemistry Frontiers, 2014 - pubs.rsc.org
New modes of chemical reactivity are of high value to synthetic organic chemistry. In this vein, carbon–carbon (C–C) activation is an emerging field that offers new possibilities for …
Number of citations: 232 pubs.rsc.org
ZP Lin, WA Aue - Spectrochimica Acta Part A: Molecular and …, 2000 - Elsevier
Triplet-state energy values obtained from the gas phase are still scarce. In this study, the triplet-state energies of 58 aroyl compounds, introduced as gas chromatographic peaks at …
Number of citations: 28 www.sciencedirect.com

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